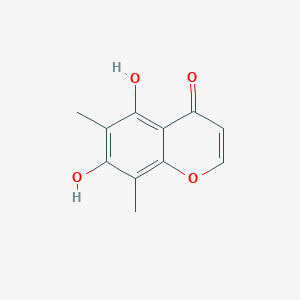
Leptorumol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leptorumol is a member of the class of chromones, specifically a chromone substituted by hydroxy groups at positions 5 and 7 and methyl groups at positions 6 and 8 . It has been isolated from the plant Pisonia aculeata . Chromones are known for their diverse biological activities, making this compound a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthetic routes for Leptorumol involve the substitution of hydroxy and methyl groups on the chromone backbone. The specific reaction conditions and industrial production methods are not well-documented in the available literature. general methods for synthesizing chromones typically involve cyclization reactions of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Analyse Chemischer Reaktionen
Leptorumol, like other chromones, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of this compound can lead to the formation of dihydrochromones.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include quinones, dihydrochromones, and substituted chromones.
Wissenschaftliche Forschungsanwendungen
Leptorumol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active chromones.
Industry: this compound can be used in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of Leptorumol involves its interaction with various molecular targets and pathways. As a chromone, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation . The specific molecular targets and pathways involved in these processes are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Leptorumol can be compared with other chromones such as flavonoids and coumarins:
Flavonoids: Like this compound, flavonoids have antioxidant and anticancer properties. flavonoids are more widely studied and have a broader range of biological activities.
Coumarins: Coumarins also share similar biological activities with this compound but differ in their chemical structure and specific mechanisms of action.
Uniqueness: this compound’s unique substitution pattern on the chromone backbone distinguishes it from other chromones and contributes to its specific biological activities.
Similar Compounds
Flavonoids: Quercetin, Kaempferol
Coumarins: Umbelliferone, Esculetin
This compound’s unique structure and biological activities make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5,7-dihydroxy-6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-9(13)6(2)11-8(10(5)14)7(12)3-4-15-11/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYZWMBXRFUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=CO2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
![2-chloro-1-(3-morpholinopropyl)-1H-benzo[d]imidazole](/img/structure/B12442002.png)
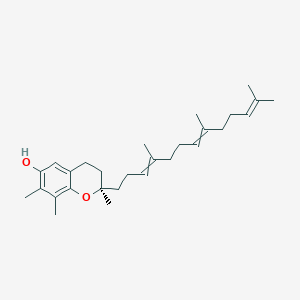
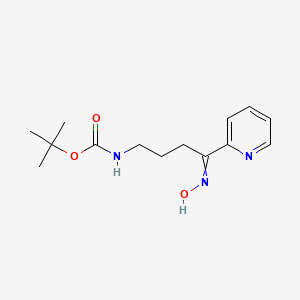
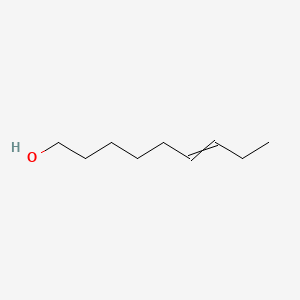

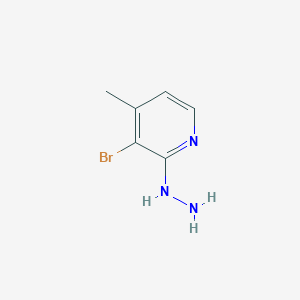
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)
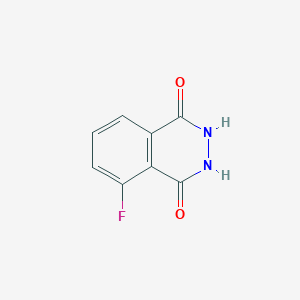
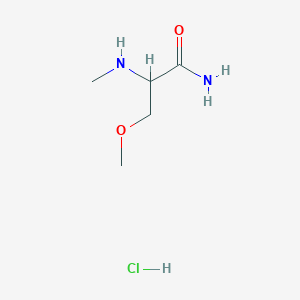
![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
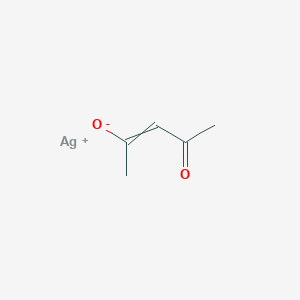
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
